Nonanal - d2
CAS No.: 1335435-50-1
Cat. No.: VC0148481
Molecular Formula: C9H16D2O
Molecular Weight: 144.26
Purity: 90% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1335435-50-1 |
|---|---|
| Molecular Formula | C9H16D2O |
| Molecular Weight | 144.26 |
Introduction
Chemical Properties and Structural Characteristics
Nonanal-d2 is a saturated aldehyde with two deuterium atoms replacing hydrogen at the 6th and 7th positions of the nonanal backbone. Its molecular formula is C₉H₁₆D₂O, and its molecular weight is 144.25 g/mol, reflecting the isotopic substitution . Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆D₂O | |
| Molecular Weight | 144.25 g/mol | |
| IUPAC Name | 6,7-dideuteriononanal | |
| Physical State | Colorless to pale liquid | |
| Purity (GC) | >95.0% |
The deuterium substitution enhances stability in mass spectrometry, enabling detection even at trace levels in biological samples. Nonanal-d2 is synthesized via regioselective hydroformylation or isotopic exchange, often using rhodium catalysts and multidentate phosphine ligands to optimize selectivity .
Synthesis and Production
Nonanal-d2 is typically synthesized through Rh-catalyzed hydroformylation of deuterated alkenes or isotopic exchange reactions. Key methodologies include:
Regioselective Hydroformylation
Rhodium complexes with tetradentate phosphine ligands (e.g., L1 and L2) suppress hydrogenation and isomerization, yielding high regioselectivity for aldehydes. For example, hydroformylation of 1-octene with deuterated reagents produces nonanal-d2 with >90% yield and minimal byproducts .
| Parameter | Optimal Conditions | Outcome |
|---|---|---|
| Catalyst | Rhodium with tetradentate P-ligands | High regioselectivity (>90%) |
| Substrate | Deuterated 1-octene | Nonanal-d2 production |
| Reaction Pressure | Moderate H₂/CO pressure | Minimized side reactions |
| Ligand Design | Silicon-tethered multidentate ligands | Enhanced coordination stability |
This approach avoids the need for costly deuterated precursors, leveraging catalytic efficiency to integrate isotopic labels .
Isotopic Exchange Reactions
Deuterium is introduced via acid-catalyzed exchange or metal-mediated deuteration. For example, nonanal reacts with D₂O in the presence of Pd/C or Pt catalysts to replace hydrogen atoms at specific positions .
Applications in Metabolic and Biomarker Research
Nonanal-d2 serves as a tracer for investigating lipid metabolism, oxidative stress, and disease biomarkers.
Lipid Metabolism Studies
Nonanal-d2 is used to track the catabolism of unsaturated fatty acids (e.g., linoleic acid) into volatile aldehydes. For instance, lipid hydroperoxides decompose during digestion, releasing medium-chain aldehydes like nonanal-d2, which are exhaled or excreted .
Disease Biomarkers
Nonanal-d2 is implicated in respiratory diseases due to its detection in exhaled breath samples. For example, elevated nonanal levels correlate with oxidative stress in cystic fibrosis patients, making it a potential diagnostic marker.
| Disease | Biomarker Role | Detection Method |
|---|---|---|
| Cystic fibrosis | Indicator of lipid peroxidation | SPME-GCMS, PTR-ToF-MS |
| Chronic respiratory | Oxidative stress marker | Breath analysis |
Health Implications and Mechanisms
Nonanal-d2’s role in lipid metabolism and oxidative pathways underpins its association with chronic diseases.
Oxidative Stress and Lipid Peroxidation
Nonanal is formed during lipid peroxidation, a process exacerbated in conditions like atherosclerosis and neurodegenerative disorders. Nonanal-d2’s stability in biological matrices allows precise quantification of oxidative damage .
Genetic and Metabolic Factors
Genes like GPAM (glycerol-3-phosphate acyltransferase) and ACSL5 (long-chain fatty-acyl-CoA ligase) regulate nonanal production. Polymorphisms in these genes may influence nonanal levels and disease susceptibility .
| Gene | Function | Association with Nonanal |
|---|---|---|
| GPAM | Phospholipid biosynthesis | Altered fatty acid homeostasis |
| ACSL5 | Fatty acid activation | Enhanced nonanal production |
| EPB41 | Membrane structure | Modulates lipid metabolism |
Future Research Directions
Nonanal-d2’s utility extends beyond current applications, with potential in:
-
Therapeutic Development: Targeting enzymes in nonanal biosynthesis (e.g., LDAH lipases) to modulate oxidative stress.
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Advanced Diagnostics: Non-invasive breath tests for early disease detection.
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Metabolic Flux Analysis: Combining nonanal-d2 with isotopic tracers (e.g., ¹³C) to map lipid pathways.
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